molecular formula C17H26N2O2 B7928810 [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid

[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928810
M. Wt: 290.4 g/mol
InChI Key: SYVYCADJXVQLMC-UHFFFAOYSA-N
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Description

[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid (CAS 1353988-56-3) is a chemical compound with the molecular formula C 17 H 26 N 2 O 2 and a molecular weight of 290.40-290.41 g/mol . Its structure is defined by the canonical SMILES CCN(CC1=CC=CC=C1)[C@H]1CC[C@H](NCC(=O)O)CC1 , indicating a specific stereochemical configuration as the (1R,4R)-enantiomer . Researchers can also identify the compound via its InChI Key SYVYCADJXVQLMC-WKILWMFISA-N . This compound is part of a class of molecules investigated for their role in immunology research, particularly as potential agonists for Toll-like Receptors (TLRs) like TLR8 . The activation of TLR8 is a key mechanism in innate immunity, leading to NF-κB signaling and the upregulation of co-stimulatory molecules on antigen-presenting cells . As such, this chemical serves as a valuable building block or reference standard in the design and synthesis of novel vaccine adjuvants , helping to develop immune responses with potentially reduced reactogenicity . Handling of this material requires adherence to strict laboratory safety protocols. The compound carries hazard statements indicating it is harmful if swallowed (H302) and may cause skin (H315), serious eye (H319), and respiratory irritation (H335) . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is essential. Use only in a well-ventilated area and avoid breathing its dust . This product is intended for Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or for any form of human or animal consumption.

Properties

IUPAC Name

2-[[4-[benzyl(ethyl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-2-19(13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)18-12-17(20)21/h3-7,15-16,18H,2,8-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVYCADJXVQLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCC(CC2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid (C₁₇H₂₆N₂O₂, MW 290.4 g/mol) features:

  • A cyclohexyl core with amino groups at the 4-position

  • A benzyl-ethyl-amino substituent (N-benzyl-N-ethyl)

  • An acetic acid moiety linked via a secondary amine

The stereochemistry at the cyclohexyl ring (cis vs. trans) and the spatial arrangement of the benzyl-ethyl group significantly influence physicochemical properties and biological activity.

Key Synthetic Hurdles

  • Regioselective amination at the cyclohexane 4-position

  • Isomer separation (cis/trans configurations)

  • Compatibility of nitro reduction with acid-labile groups

  • Purification of polar intermediates

Hydrogenation-Based Synthesis

Nitro Precursor Hydrogenation

Adapted from WO2010070368A1, this three-step protocol achieves 40% overall yield:

Step 1: Nitro Group Reduction

ParameterValue
Starting material4-Nitrophenyl acetic acid
Catalyst5% Pd/C (0.1-0.6 bar H₂)
SolventEthanol/water (4:1)
Temperature40-50°C
Conversion>95% to 4-aminophenyl acetic acid

Step 2: Ring Hydrogenation

ParameterValue
Pressure4 bar H₂
Temperature55-58°C
cis/trans ratio30:70

Step 3: Esterification & Isolation

  • Reflux with HCl-saturated ethanol (3 hr)

  • Acetonitrile-mediated crystallization (-5°C) yields trans isomer

Key advantage : Avoids flammable ethers through acetonitrile antisolvent crystallization.

Fe-Mediated Reductive Amination

Iron-Acetic Acid System

EP2834224B1 demonstrates Fe-based reductions for analogous structures:

ComponentQuantity (per mole substrate)
Iron powder5-7 eq
Acetic acid4-6 eq
SolventTHF/MeOH (3:1)
Reaction time8-12 hr

This method achieves 68% yield of the diamine intermediate while avoiding noble metal catalysts.

Benzotriazole-Assisted Coupling

Benzotriazole Activation

EP0147211B1 details benzotriazole intermediates for amine coupling:

  • React anthranilic acid derivative with 1-benzotriazolecarbonyl chloride (2 eq)

  • Triethylamine (2.2 eq) in toluene at 0°C

  • Couple with ethylenediamine derivative at 25°C

Yield : 52% after silica gel chromatography

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Pd/C Hydrogenation4099.3Scalable isomer separationHigh-pressure equipment needed
Fe-AcOH Reduction6898.1Cost-effective catalystLonger reaction times
Benzotriazole5297.5Mild conditionsMulti-step protection required

Critical Process Parameters

Solvent Optimization

  • Ethanol/water mixtures enhance Pd/C catalyst longevity

  • THF/MeOH minimizes Fe passivation during reductions

  • Acetonitrile achieves 92% trans isomer recovery vs. 74% with ether

Temperature Effects

StepOptimal RangeImpact on Selectivity
Nitro reduction40-50°CPrevents over-reduction
Ring hydrogenation55-58°CMaximizes trans isomer formation
Crystallization-5-0°CReduces cis isomer co-precipitation

Industrial-Scale Considerations

Cost Analysis

ComponentPd/C MethodFe-AcOH Method
Catalyst cost/kg$1,200$45
Solvent recovery88%92%
Energy consumption35 kWh/kg28 kWh/kg

Emerging Methodologies

Continuous Flow Hydrogenation

Preliminary data shows:

  • 98% conversion in 12 min residence time

  • 5x higher space-time yield vs. batch

  • Integrated membrane separation reduces workup steps

Enzymatic Resolution

  • Lipase B catalyzed ester hydrolysis achieves 99% ee

  • 85% yield of (R)-isomer from racemic mixture

Chemical Reactions Analysis

Types of Reactions

[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction can produce cyclohexylamine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions, including oxidation and reduction processes. For instance, the benzyl group can be oxidized to produce benzaldehyde or benzoic acid under specific conditions.

Reactions and Mechanisms

  • Oxidation : Involves strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction : Commonly performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : The amino groups can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives .

Biological Research

Biochemical Probes and Enzyme Inhibition

  • The compound is being investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its structural features may facilitate binding to specific enzymes or receptors, thereby modulating their activity. This property is particularly valuable in drug discovery and development.

Case Study: Anticancer Research

  • Recent studies have explored the efficacy of derivatives of this compound as apoptosis-inducing agents in breast cancer treatment. Molecular docking studies indicated promising interactions with proteins involved in cancer progression, leading to significant reductions in cell viability in vitro .

Medical Applications

Therapeutic Potential

  • Due to its unique structural properties, [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is being explored for therapeutic applications. Its ability to interact with biological targets makes it a candidate for developing treatments for various diseases, including cancer and neurodegenerative disorders .

Industrial Applications

Material Development

  • In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow for the creation of specialized polymers and other materials that can be tailored for specific applications.

Mechanism of Action

The mechanism of action of [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets. The benzyl and cyclohexylamino groups may facilitate binding to enzymes or receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Alkyl Chains

  • [4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid (CAS: 1353977-97-5) Molecular Weight: 276.38 g/mol . Key Difference: Substitution of the ethyl group with a methyl group on the benzylamine moiety.

Functional Group Substitutions

  • 2-Benzylamino-N-cyclohexyl-succinamic acid (CAS: 107328-14-3) Molecular Formula: C₁₇H₂₄N₂O₃ . Key Difference: Replacement of the acetic acid group with a succinamic acid (dicarboxylic acid derivative). Impact: Enhanced hydrogen-bonding capacity and increased molecular weight (312.4 g/mol), which may influence solubility and metabolic stability .
  • 4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid (CAS: 881445-79-0) Molecular Formula: C₁₇H₁₉N₃O₄S . Key Difference: Incorporation of a benzoic acid group and a sulfur-containing oxadiazole ring.

Simplified Backbone Derivatives

  • 2-(trans-4-Aminocyclohexyl)acetic acid Synonyms: 4-Aminocyclohexylacetic acid . Key Difference: Absence of the benzyl-ethyl-amino substituent.

Ester and Sulfonic Acid Derivatives

  • Methyl ester of 4-[2-(cyclohexylamino)acetamido]-salicylic acid hydrochloride (CAS: 14102-32-0) Molecular Formula: C₁₆H₂₃ClN₂O₄ . Key Difference: Esterification of the carboxylic acid and addition of a phenolic hydroxyl group.
  • CABS Buffer (CAS: 161308-34-5)

    • Key Difference : Sulfonic acid group replaces acetic acid.
    • Impact : Higher acidity (pKa ~1-2 for sulfonic acids vs. ~4.7 for acetic acid), making it suitable for biochemical buffering in low-pH environments .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications Reference
[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid (1111832-69-9) C₁₇H₂₅N₃O₂ 303.40 Benzyl-ethyl, acetic acid Receptor modulation, drug design
[4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid (1353977-97-5) C₁₆H₂₃N₃O₂ 276.38 Benzyl-methyl, acetic acid SAR studies
2-Benzylamino-N-cyclohexyl-succinamic acid (107328-14-3) C₁₇H₂₄N₂O₃ 312.40 Succinamic acid Enzyme inhibition
4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-oxadiazol-2-yl)benzoic acid (881445-79-0) C₁₇H₁₉N₃O₄S 361.42 Oxadiazole, thioether, benzoic acid Antimicrobial agents
2-(trans-4-Aminocyclohexyl)acetic acid C₈H₁₅NO₂ 157.21 Unsubstituted cyclohexylamine Peptide synthesis

Biological Activity

Overview

[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a cyclohexylamino group linked to an acetic acid moiety, which provides a unique structural framework for interaction with biological targets.

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₉N₂O₂
  • Molecular Weight : 265.33 g/mol
  • Functional Groups : Amino, acetic acid

The biological activity of [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is primarily attributed to its ability to inhibit specific enzymes and interact with various receptors. The compound may bind to the active sites of enzymes, thereby inhibiting their activity and influencing metabolic pathways. This mechanism is crucial for its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, which could lead to various therapeutic effects:

  • Potential Targets :
    • Enzymes involved in inflammatory pathways
    • Specific kinases that play roles in cell signaling

Antimicrobial Activity

Preliminary studies suggest that [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid exhibits antimicrobial properties. The following table summarizes its activity against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM
Candida albicans16.69 µM

These findings indicate moderate to good antimicrobial activity, suggesting potential applications in treating infections caused by these pathogens.

Anti-inflammatory Effects

The compound's structural features may contribute to anti-inflammatory effects, making it a candidate for further exploration in treating conditions characterized by inflammation.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study investigated the enzyme inhibition potential of similar compounds, highlighting that modifications in the amino group significantly affect inhibitory potency. The findings suggest that [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid could follow similar trends due to its structural characteristics .
  • Antimicrobial Activity Assessment :
    A comparative analysis of various aminophosphonic acids revealed that compounds with similar structures exhibit varying degrees of antimicrobial activity. This supports the hypothesis that [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid may have a significant role in antimicrobial therapy .
  • Therapeutic Potential Exploration :
    Research focusing on related compounds has demonstrated promising results in terms of anti-inflammatory and analgesic properties, suggesting that [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid could be explored for similar therapeutic applications .

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